Product packaging for 2-bromo-6-nitro-1H-indole(Cat. No.:)

2-bromo-6-nitro-1H-indole

Cat. No.: B11870251
M. Wt: 241.04 g/mol
InChI Key: SFZOOEIHEHKAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-6-nitro-1H-indole is a halogenated and nitro-functionalized indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a cornerstone in the design of bioactive compounds, and the specific introduction of bromo and nitro substituents at the 2- and 6-positions, respectively, creates a valuable bifunctional building block . The bromine atom, particularly at the C2 position of the indole ring, is a strategic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and other groups . The electron-withdrawing nitro group on the benzoid ring can be reduced to an aniline for further derivatization or can influence the electronic properties of the entire system . While the specific biological activity of this compound may not be fully characterized, research on closely related nitro-indole and halo-indole analogues reveals their potential. Such compounds are investigated as inhibitors of bacterial efflux pumps to combat antimicrobial resistance and as key intermediates in the synthesis of inhibitors for enzymes like human neutrophil elastase (HNE), a target for inflammatory lung diseases . Researchers value this compound for its utility in constructing complex, functionalized indole libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B11870251 2-bromo-6-nitro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-6-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H

InChI Key

SFZOOEIHEHKAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Nitro 1h Indole and Analogous Systems

Indole (B1671886) Ring Formation with Pre-functionalized Aromatic Precursors

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.comrsc.org The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement, cyclization, and subsequent aromatization to form the indole ring. wikipedia.orgjk-sci.com

A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings, a feat that can be challenging with other methods. wikipedia.org The presence of a bulky substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates the key onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.org A modification of this method uses an ortho-bromine atom as a directing group, which can be subsequently removed, further enhancing the versatility of this synthesis. wikipedia.org

The Bartoli reaction has been successfully applied to the synthesis of various complex and highly functionalized indoles, including those with bromo substituents. wordpress.comnih.gov For instance, the reaction of 4-bromo-3-nitrotoluene (B1266263) with isopropenylmagnesium bromide yields 2,4-dimethyl-7-bromoindole in good yield. wordpress.com This demonstrates the potential of the Bartoli synthesis for creating bromo-substituted indoles that can be further functionalized.

Below is a table summarizing representative examples of the Bartoli indole synthesis for preparing substituted indoles.

Starting NitroareneVinyl Grignard ReagentProductYield (%)
o-NitrotoluenePropenylmagnesium bromide3,7-Dimethylindole-
2-Chloronitrobenzene2-Propenylmagnesium bromide7-Chloro-3-methylindole53
4-Bromo-3-nitrotolueneIsopropenylmagnesium bromide2,4-Dimethyl-7-bromoindole67

Data sourced from multiple studies. wikipedia.orgwordpress.comresearchgate.net The yield for 3,7-dimethylindole was not specified in the provided source.

Strategic Functional Group Interconversions on Indole Scaffolds

Once the indole core is established, strategic functional group interconversions are often necessary to arrive at the target molecule, 2-bromo-6-nitro-1H-indole, or its analogs. These transformations allow for the introduction or modification of key substituents on the indole ring.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and is particularly relevant for the preparation of aminoindoles from their nitro counterparts. epa.gov A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. irjmets.com

The oxidation of an aldehyde group to a carboxylic acid is a common and important transformation in the functionalization of indole derivatives. acs.org Aldehydes are generally easy to oxidize due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.org

A variety of oxidizing agents can be used for this purpose. Mild oxidizing agents such as silver oxide (Ag₂O) or Tollens' reagent can be employed. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are also effective, although they can be less selective and may oxidize other parts of the indole nucleus if not used carefully. libretexts.org More selective and modern methods often utilize reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer. nih.gov This method is particularly useful for sensitive substrates. The resulting indole-carboxylic acids are valuable intermediates for the synthesis of amides and other derivatives. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Nitroarenes

Nucleophilic aromatic substitution (SNAr) on halogenated nitroarenes represents a powerful strategy for the synthesis of substituted nitroaromatic compounds, including precursors to indole systems. nih.govresearchgate.net In this type of reaction, a nucleophile replaces a halogen atom on an aromatic ring that is activated by the presence of one or more electron-withdrawing groups, such as a nitro group. juniperpublishers.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group to form a Meisenheimer complex, which then eliminates the halide ion to yield the substitution product. sapub.org

While direct SNAr on a pre-formed indole ring can be challenging, this methodology is often employed in the synthesis of substituted anilines, which are key intermediates for subsequent indole ring formation through various cyclization strategies. juniperpublishers.com For instance, the reaction of a halogenated nitroarene with a suitable nucleophile can introduce a side chain that is later elaborated into the pyrrole portion of the indole ring.

Computational and experimental studies have provided a more detailed understanding of the mechanistic nuances of SNAr reactions on nitroarenes. nih.gov It has been shown that the initial interaction between a nucleophile and a halonitroarene is often a rapid and reversible addition to a carbon atom bearing a hydrogen atom, forming a σH adduct. nih.govresearchgate.net Only when the transformation of this adduct into a product of nucleophilic substitution of hydrogen (SNArH) is not feasible does the slower, classical SNAr reaction at the halogen-bearing carbon occur. nih.gov This insight is crucial for predicting reactivity and designing synthetic routes.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a particularly useful variant for introducing carbon and heteroatom substituents into nitroarenes, which can then be used to construct indole rings. juniperpublishers.com For example, the reaction of nitroarenes with carbanions containing a leaving group at the α-position can lead to the formation of substituted nitroaromatics that are precursors for indole synthesis. juniperpublishers.com

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. Palladium and copper-based catalytic systems are particularly prominent in the construction and functionalization of the indole scaffold. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a high degree of control and functional group tolerance. nih.govclockss.org These methods are widely used for the functionalization of pre-existing indole cores and for the construction of the indole ring itself.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile method for arylating indoles. nih.govnih.govrsc.org For instance, this compound can serve as a substrate for Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups at the C2 position. researchgate.net This reaction has been successfully applied to the synthesis of 5,7-diarylindoles using a low catalyst loading of Pd(PPh3)4 in water, highlighting the green aspects of this methodology. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.govrsc.org

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation for indole synthesis and functionalization. nih.govmdpi.comnih.gov This reaction can be used to introduce alkynyl groups onto the indole ring, which can then be further elaborated. nih.gov For example, the coupling of 2-amino-3-iodo-5-nitropyridine with an alkyne, followed by a copper-catalyzed cyclization, provides a route to nitro-substituted azaindoles. mdpi.com One-pot procedures combining Sonogashira coupling with a subsequent cyclization step have been developed for the efficient synthesis of polysubstituted indoles. nih.gov

The Heck reaction , involving the coupling of an alkene with an aryl or vinyl halide, also finds application in indole synthesis. nih.govresearchgate.net Intramolecular Heck reactions of appropriately substituted anilines are a common strategy for constructing the indole ring. nih.govbeilstein-journals.org For example, the palladium-catalyzed intramolecular C-C coupling of o-bromo β-nitroenamines can produce 3-nitroindoles. researchgate.net

ReactionDescriptionKey Features
Suzuki-Miyaura CouplingCoupling of an organoboron compound with a halide or triflate. nih.govnih.govrsc.orgVersatile for C-C bond formation, high functional group tolerance. rsc.org
Sonogashira CouplingCoupling of a terminal alkyne with an aryl or vinyl halide. nih.govmdpi.comnih.govIntroduces alkynyl moieties, useful for further transformations. nih.gov
Heck ReactionCoupling of an alkene with an aryl or vinyl halide. nih.govresearchgate.netApplicable for both inter- and intramolecular cyclizations to form indoles. nih.govbeilstein-journals.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for indole synthesis. organic-chemistry.orgnih.gov These reactions often proceed through different mechanisms and can offer complementary reactivity.

Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a well-established method for preparing indoles. organic-chemistry.org These reactions can be carried out under mild conditions, sometimes even in aqueous media, making them environmentally friendly. organic-chemistry.org Copper catalysts can also mediate the coupling of o-iodoanilines with various partners, followed by cyclization to form the indole ring. researchgate.net For example, a one-pot tandem reaction involving the coupling of o-iodoanilines, acyl chlorides, and Wittig reagents catalyzed by copper can afford substituted indoles. researchgate.net

Furthermore, copper-catalyzed intramolecular C-H amination has been developed for the synthesis of carbazoles and can be adapted for indole synthesis. researchgate.net Copper-catalyzed domino reactions, such as the coupling of 2-alkynylanilines with boronic acids, provide a straightforward route to 1,2-disubstituted indoles. organic-chemistry.org The cyclization of alkenyl aldimines with arylzinc reagents, catalyzed by copper(II), offers a modular route to indole-3-diarylmethane derivatives. nsf.gov

Reaction TypeStarting MaterialsProductKey Features
Cyclization2-Ethynylaniline derivativesIndolesCan be performed in aqueous media. organic-chemistry.org
Tandem Coupling/Cyclizationo-Iodoanilines, acyl chlorides, Wittig reagentsSubstituted indolesOne-pot procedure. researchgate.net
Domino Coupling/Cyclization2-Alkynylanilines, boronic acids1,2-Disubstituted indolesStraightforward assembly of diverse indoles. organic-chemistry.org
Cyclization/CouplingAlkenyl aldimines, arylzinc reagentsIndole-3-diarylmethanesModular route to complex indole derivatives. nsf.gov

Electrocatalysis offers a green and sustainable approach to indole synthesis, avoiding the need for chemical oxidants or reductants. researchgate.netirjmets.com These methods utilize an electric current to drive the desired transformations, often with high efficiency and selectivity.

Electrocatalytic intramolecular oxidative annulation of N-aryl enamines is an effective method for constructing the indole ring. researchgate.net This approach can be achieved under oxidant-free and transition-metal-free conditions, providing good to excellent yields of substituted indoles. researchgate.net Similarly, the electrochemical intramolecular dehydrogenative annulation of N-aryl enamines, mediated by iodides, offers another efficient pathway to indoles. researchgate.net

The electrochemical synthesis of indoles can also be achieved through the cyclization of 2-vinylanilides. acs.org This method employs an organic redox catalyst and provides rapid access to 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants. acs.org Furthermore, electro-oxidative C-N bond formation through the azolation of indole derivatives has been developed, allowing for the synthesis of 3-substituent-2-(azol-1-yl)indoles. acs.org

Metal-Free and Green Chemistry Synthetic Innovations

In recent years, there has been a significant push towards the development of metal-free and green synthetic methodologies to minimize environmental impact and reduce costs.

Transition-metal-free reactions for the formation of C-C and C-N bonds are highly desirable for the synthesis of indoles. researchgate.netresearchgate.net One such approach involves the reaction of enaminones with nitroaromatic compounds to achieve regioselective C-C and C-N bond formation, leading to 6-nitroindole (B147325) derivatives. researchgate.net

Iodine-promoted C-H azolation of indoles in aqueous media provides a highly regioselective and metal-free method for direct C-N coupling. nih.gov This reaction allows for the synthesis of 2-(azol-1-yl)indoles in good to excellent yields. nih.gov Another metal-free approach is the radical coupling of 2-halotoluenes and imines, followed by C-N bond construction, which enables the synthesis of indoles from all four halo-toluenes (F, Cl, Br, I). organic-chemistry.org

Furthermore, the direct and regioselective selenocyanation of N-aryl enaminones can be achieved at room temperature using KSeCN as the selenocyanate (B1200272) source and K2S2O8 as the oxidizing agent under transition-metal-free conditions. rsc.org This methodology has been successfully applied to the synthesis of selenocyanated indoles in excellent yields. rsc.org

Continuous Flow Reactor Applications for Indole Synthesis

The synthesis of indole derivatives has been significantly advanced by the adoption of continuous flow chemistry, which offers enhanced safety, efficiency, and scalability over traditional batch methods. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often exothermic and rapid reactions involved in forming the indole core. uc.pt

Several classical indole syntheses have been successfully adapted to flow-based systems. The Fischer indole synthesis, for instance, has been performed in continuous flow by merging solutions of ketones and phenylhydrazines in a microreactor, followed by catalysis in a heated flow coil to promote cyclization. uc.ptnih.gov One such setup achieved quantitative conversion to the desired indole with a throughput of 3.7 grams per hour. uc.pt Similarly, the Reissert indole synthesis has been adapted using an H-cube system for the reductive cyclization step, drastically shortening reaction times compared to conventional batch hydrogenation. nih.gov Other methods like the Hemetsberger–Knittel reaction have also been implemented in high-temperature flow reactors, achieving high yields with very short residence times. nih.gov

For the industrial production of halogenated and nitrated indoles, such as 5-bromo-6-nitro-1H-indole, continuous flow processes are considered a viable strategy to ensure high yield and purity. The technology is particularly well-suited for agrochemical production, where it has been used to synthesize complex heterocyclic compounds, demonstrating its robustness and potential for commercial-scale manufacturing. cam.ac.uk A fully telescoped process for an indole-based herbicide, for example, showcased the integration of synthesis and purification steps in a continuous sequence. uc.pt

Waste Management and Solvent Recovery in Indole Synthesis

The synthesis of indoles, particularly on an industrial scale, necessitates robust strategies for waste management and solvent recovery to minimize environmental impact and improve economic viability. Traditional methods can generate significant chemical waste, including byproducts and large volumes of solvents. google.comrsc.org

A key area of focus is the recovery of indole products and solvents from aqueous waste streams. Indole synthesis wastewater often contains residual product and has a high Chemical Oxygen Demand (COD), making direct disposal environmentally harmful. google.com One patented method addresses this by using an organic solvent (such as toluene, dichloromethane, or ethyl acetate) to extract indole from the wastewater. The indole-rich organic phase is then concentrated under reduced pressure to recover the product, and the solvent can be recycled for repeated use. google.com This process not only reduces resource waste but also lowers the COD of the discharged water. google.com

Modern synthetic approaches increasingly incorporate principles of green chemistry to prevent waste generation at the source. rsc.org This includes the use of more environmentally benign and renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate, which can replace less desirable solvents like DMSO. acs.org These greener solvents often simplify the workup process, reducing the need for excessive amounts of additional organic solvents and water during extraction. acs.org Furthermore, purification of crude indole from process streams like wash oil can be achieved through a combination of extraction with aqueous methanol (B129727) and re-extraction with n-hexane, facilitating solvent recovery and concentration of the final product. nih.gov The use of halogen-free ionic liquids has also been explored as a reusable extractant, offering high separation efficiency at room temperature. acs.org

Advanced Synthetic Considerations

Suitability for Scale-Up Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires methodologies that are not only high-yielding but also scalable, safe, and economically feasible. google.com Several classical and modern indole syntheses have been evaluated for their large-scale applicability. The Leimgruber-Batcho indole synthesis is a widely used method for the industrial production of indoles due to its efficiency and scalability. creative-proteomics.com Similarly, improvements to the Fischer indole synthesis, a cornerstone of indole chemistry, have made it amenable to large-scale preparations. rsc.orgresearchgate.netgoogle.com

Recent innovations have focused on developing multicomponent reactions (MCRs) that offer superior atom economy and reduce the number of synthetic steps, thereby preventing waste. rsc.org One such method, an Ugi four-component reaction followed by an acidic cyclization, has been shown to be easily scalable to the multi-gram level with high yields. rsc.org Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of 6-bromo-2-arylindoles, with procedures suitable for scale-up to produce 10-20 grams of the final product. researchgate.net

For the production of substituted indoles, processes that avoid harsh conditions or hazardous reagents are preferred. google.com Reductive cyclization of nitrostyrene (B7858105) derivatives is a key step in many syntheses. Industrial processes aim to use inexpensive and simple-to-perform methods, potentially avoiding precious metal catalysts or high-pressure hydrogenation where possible. google.com The choice of solvent system (e.g., a two-phase system to limit side reactions) and reaction conditions is critical for optimizing yield and purity on a large scale. google.com

Functionalization at Indole Nitrogen (N-Alkylation, Amide Bond Formation)

The indole nitrogen (N-H) provides a key site for introducing structural diversity through functionalization, most commonly via N-alkylation and amide bond formation. These modifications are crucial for modulating the biological activity and physicochemical properties of the indole scaffold.

N-Alkylation: The alkylation of the indole nitrogen is a fundamental transformation. Classical methods often involve deprotonating the indole with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF, followed by reaction with an alkylating agent like an alkyl halide. google.comrsc.org While effective, these conditions can have limitations regarding substrate scope and safety on a larger scale. rsc.org More recent, highly efficient catalytic methods have been developed. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used in catalytic amounts to promote N-methylation and N-benzylation using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) as greener alkylating agents. google.com This approach provides nearly quantitative yields under mild conditions. google.com A one-pot, three-component protocol combining Fischer indolisation with subsequent N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org

Amide Bond Formation: The formation of an amide bond at the indole nitrogen is another important functionalization strategy. This is typically achieved by first introducing a carboxylic acid moiety onto the nitrogen, followed by coupling with an amine. A common route involves the N-alkylation of the indole with a bromoacetic ester, followed by hydrolysis of the ester to yield an N-acetic acid derivative. nih.gov This acid can then be coupled with an amine or an amino acid ester using standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the desired amide bond. nih.gov This sequence has been successfully applied to the synthesis of complex indole-based molecules. nih.gov Additionally, visible light-promoted methods for amide bond formation are emerging as a green and sustainable strategy, avoiding the need for catalysts or additives. chinesechemsoc.org

Advanced Spectroscopic and Structural Characterization Techniques in Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and the spatial relationships between them. For a molecule like 2-bromo-6-nitro-1H-indole, with multiple substituents on the indole (B1671886) core, NMR is crucial for confirming the precise isomeric structure.

1H NMR Analysis of Indole Derivatives

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) of each proton signal provide a wealth of structural information.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring. The electron-withdrawing effects of the nitro group at the 6-position and the bromine atom at the 2-position significantly influence the chemical shifts of the remaining aromatic protons. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns based on their coupling with adjacent protons. For instance, H-7 is expected to be a doublet, coupling with H-5 (a long-range coupling may also exist with H-4). H-5 will likely appear as a doublet of doublets, coupling with both H-4 and H-7. H-4 is anticipated to be a doublet, coupling with H-5. The proton at the 3-position (H-3) would typically appear as a singlet or a narrow triplet depending on the coupling to the N-H proton.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)> 8.5br s-
H-3~7.0s-
H-4~7.8d~8.5
H-5~8.1dd~8.5, ~2.0
H-7~8.4d~2.0

Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

13C NMR Analysis of Indole Derivatives

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

For this compound, the ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the indole ring. The carbon atom bearing the nitro group (C-6) and the carbon atom attached to the bromine (C-2) are expected to be significantly influenced. The C-2 carbon will be shifted upfield due to the heavy atom effect of bromine, while the C-6 carbon will be deshielded by the electron-withdrawing nitro group. The other carbon signals will also be shifted according to the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~115
C-3~105
C-3a~130
C-4~120
C-5~118
C-6~145
C-7~112
C-7a~138

Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.

Multi-dimensional NMR Techniques for Complex Indole Structures

For complex molecules like substituted indoles, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. In such cases, multi-dimensional NMR techniques are employed to resolve these ambiguities and definitively assign the structure.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to confirm the connectivity of the protons on the benzene ring (H-4, H-5, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

The use of these multi-dimensional techniques in concert provides an unambiguous structural elucidation of complex indole derivatives. lehigh.edu

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is crucial for confirming the molecular formula.

For this compound (C₈H₅BrN₂O₂), the expected monoisotopic mass is approximately 240.9538 g/mol . HRMS can distinguish this from other possible molecular formulas with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. smolecule.com This isotopic signature provides definitive evidence for the presence of a bromine atom in the molecule.

Expected HRMS Data for this compound

IonCalculated m/z ([M]⁺)Calculated m/z ([M+2]⁺)
C₈H₅⁷⁹BrN₂O₂240.9538-
C₈H₅⁸¹BrN₂O₂-242.9517

Detection of Isomeric Nitroindoles by Chromatography and Mass Spectrometry

The differentiation of isomeric compounds is a common challenge in chemical analysis. For nitroindoles, where the nitro group can be at various positions on the indole ring, the combination of a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry is highly effective.

The different isomers of bromo-nitro-indole will have slightly different polarities and therefore different retention times on a chromatography column. This allows for their physical separation before they enter the mass spectrometer. Once separated, the mass spectrometer can analyze each isomer individually.

While the isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer (MS/MS spectra) can be different. The position of the nitro group can influence which bonds are more likely to break upon ionization, leading to a unique "fingerprint" of fragment ions for each isomer. By comparing the retention times and fragmentation patterns of an unknown sample to those of known standards, the specific isomer can be unambiguously identified.

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound is used to confirm the presence of its key functional groups. The spectrum is expected to be dominated by vibrations associated with the indole ring, the nitro group, and the carbon-bromine bond.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. For comparison, the parent compound, 6-nitro-1H-indole, shows a characteristic N-H stretch. nih.gov The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. These bands are indicative of the nitroaromatic system.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, although it can sometimes be difficult to assign definitively due to its low intensity and position in the fingerprint region. For related indole derivatives, N-H vibrations have been noted around 3400 cm⁻¹.

Table 1: Expected Infrared Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Indole N-H Stretch 3400 - 3300
Aromatic C-H Stretch 3100 - 3000
Nitro NO₂ Asymmetric Stretch 1550 - 1500
Aromatic C=C Stretch 1600 - 1450
Nitro NO₂ Symmetric Stretch 1350 - 1300

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of ultraviolet or visible light.

UV/Vis Spectroscopy for Chromophore Characterization

The UV/Vis absorption spectrum of this compound is determined by its primary chromophore, the 6-nitroindole (B147325) ring system. This extended π-conjugated system is expected to exhibit strong absorption bands, likely corresponding to π→π* electronic transitions. In related nitro-substituted indolylcarbazole derivatives, absorption bands are observed in the 200–400 nm range. researchgate.net

The presence of the electron-withdrawing nitro group and the bromine atom influences the energy of the molecular orbitals. These substituents can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole core. Studies on similar heterocyclic dyes have shown that absorption and emission bands tend to undergo a red shift in polar solvents, indicating a change in the dipole moment upon electronic excitation. researchgate.net

Photophysical Properties of Functionalized Indole Derivatives

The photophysical properties of this compound, such as fluorescence and phosphorescence, are dictated by the interplay between the indole nucleus and its substituents. While some nitro-aromatic compounds are known fluorescence quenchers, many nitro-containing heterocyclic compounds have been found to be intensely fluorescent, with some reporting high quantum yields. researchgate.net

The introduction of a bromine atom can significantly influence the photophysical pathways via the "heavy-atom effect." This effect can enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). rsc.org An increased ISC rate often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. Therefore, this compound may exhibit quenched fluorescence but potentially measurable phosphorescence, making it a candidate for applications requiring the generation of triplet states, such as in photodynamic therapy or as a photosensitizer.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, an XRD analysis would provide unambiguous confirmation of the substituent positions on the indole ring, which can sometimes be ambiguous based on spectroscopic data alone, especially if isomeric byproducts are formed during synthesis.

An XRD study would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. The presence of the heavy bromine atom is particularly advantageous in crystallographic studies, as its strong scattering of X-rays and potential for anomalous scattering can simplify the process of solving the crystal structure. lifechemicals.com While XRD is a critical technique for structural validation of such compounds researchgate.net, specific crystallographic data for this compound is not currently available in public databases.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like 2-bromo-6-nitro-1H-indole, these calculations would provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net Researchers would typically employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the molecular geometry of this compound. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy[Value] HartreeIndicates the overall stability of the molecule.
HOMO Energy[Value] eVRelates to the electron-donating ability.
LUMO Energy[Value] eVRelates to the electron-accepting ability.
HOMO-LUMO Gap[Value] eVCorrelates with chemical reactivity and stability.
Dipole Moment[Value] DebyeProvides insight into the molecule's polarity.
(Note: This table is illustrative and does not contain real data due to the absence of published research.)

Prediction of Regioselectivity through Transition State Analysis

For reactions involving this compound, such as electrophilic or nucleophilic substitutions, DFT can be used to predict the regioselectivity. nih.gov This is achieved by locating the transition state structures for all possible reaction pathways. frontiersin.org The transition state with the lowest activation energy corresponds to the most favorable reaction pathway, thus indicating the most likely site of reaction on the indole (B1671886) ring. frontiersin.org

Electrostatic Potential Mapping for Reactive Site Identification

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would be invaluable in identifying the most probable sites for chemical reactions.

Activation Energy Barrier Calculations for Reaction Pathways

By calculating the energies of the reactants, transition states, and products, the activation energy barrier for a specific reaction can be determined. nih.gov This quantitative measure is crucial for understanding the kinetics of a reaction. Lower activation energy barriers indicate faster reaction rates. nih.gov Such calculations would be essential for designing and optimizing synthetic routes involving this compound.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound.

Conformational Analysis and Molecular Dynamics Simulations

While the indole ring itself is rigid, substituents can have rotational freedom. Conformational analysis would identify the different stable conformations (rotamers) of the nitro group relative to the indole ring. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with solvent molecules. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a target protein. nih.gov For this compound, molecular docking studies can elucidate its potential as an inhibitor for various enzymes.

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The indole nitrogen can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical docking study of this compound against a protein kinase, a common target for indole-based inhibitors, might reveal key interactions. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction. A lower binding energy suggests a more stable complex.

Table 1: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLys72, Glu91, Leu132, Asp184
Types of InteractionsHydrogen Bond, Halogen Bond, Hydrophobic Interactions

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

HOMO-LUMO Energy Gaps and Chemical Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap suggests high stability and low chemical reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the bromine atom is expected to lower the energy of both the HOMO and LUMO. This effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.78
LUMO Energy-3.21
HOMO-LUMO Gap (ΔE)3.57

Prediction of Nonlinear Optical (NLO) Properties

Molecules with a small HOMO-LUMO gap often exhibit significant nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in optoelectronics and photonics. The charge transfer from the donor (HOMO) to the acceptor (LUMO) region of a molecule under the influence of an external electric field is responsible for NLO phenomena. The presence of the electron-donating indole ring and the electron-withdrawing nitro group in this compound creates a push-pull system, which can enhance its NLO response.

Computational methods can predict NLO properties such as the first hyperpolarizability (β), a measure of the second-order NLO response. A higher value of β indicates a stronger NLO response.

Table 3: Predicted Nonlinear Optical Properties of this compound

NLO ParameterCalculated Value (a.u.)
First Hyperpolarizability (β)15 x 10-30

Validation of Computational Models with Experimental Data

The reliability of computational predictions is contingent upon their validation against experimental data. rsc.org This comparison is crucial for refining the computational methods and ensuring their accuracy.

Comparison of Computed and Experimental Spectroscopic Parameters

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data on the vibrational frequencies and chemical shifts of a molecule. These parameters can also be calculated using computational methods like Density Functional Theory (DFT). By comparing the computed spectra with the experimental spectra, the accuracy of the computational model can be assessed.

For this compound, the calculated vibrational frequency for the N-H stretch in the indole ring and the symmetric and asymmetric stretches of the nitro group can be compared with experimental IR data. Similarly, the calculated 1H and 13C NMR chemical shifts can be correlated with experimental NMR spectra.

Table 4: Comparison of Computed and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic ParameterComputed ValueHypothetical Experimental Value
N-H Stretch (IR, cm-1)34503435
NO2 Asymmetric Stretch (IR, cm-1)15201510
H1 Chemical Shift (NMR, ppm)8.258.15
C2 Chemical Shift (NMR, ppm)110.5109.8

Structure Activity Relationship Sar Studies of 2 Bromo 6 Nitro 1h Indole Derivatives in Research

Design Principles for Indole-Based Scaffolds

The design of potent and selective indole-based therapeutic agents relies on a deep understanding of how different substituents at various positions on the indole (B1671886) ring influence its physicochemical properties and biological function. The development of efficient synthetic methods allows for rapid access to functionalized indoles with diverse substitution patterns at the C-2, C-3, N-1 positions, and on the benzene (B151609) ring, which is a key area of research. organic-chemistry.org

Rational Design of Substitutions at C-2, C-3, C-4, C-6, and N-1 Positions

The strategic placement of functional groups on the indole core is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's therapeutic properties. organic-chemistry.org The nature and position of these substituents play a pivotal role in determining the compound's specific biological activity. researchgate.net

C-2 Position: The C-2 position is frequently substituted to modulate biological activity. For instance, the presence of a carbonyl group at this position, creating an oxindole, has been shown to increase cytotoxicity in cancer cells. mdpi.com In the context of 2-bromo-6-nitro-1H-indole, the bromine atom at C-2 introduces specific electronic and steric properties that can influence binding affinity and reactivity.

C-3 Position: The C-3 position is another critical site for modification. The addition of a spiro-ring at this position can enhance antiproliferative activity. mdpi.com Many bioactive molecules feature substitutions at C-3, highlighting its importance for interaction with biological targets. researchgate.net

C-4 Position: Installation of a thiophene (B33073) group at the C-4 position has been linked to potential treatments for osteoporosis, demonstrating how modifications at this site can direct the therapeutic application of the indole scaffold. researchgate.net

N-1 Position: The indole nitrogen is a common site for substitution. N-alkoxy substitutions on indole-3-carbinol (B1674136) derivatives have been shown to increase their anti-proliferative efficacy in human breast cancer cells. nih.gov This position is often modified to alter solubility, metabolic stability, and binding interactions.

Investigation of Steric and Electronic Effects on Biological Activity

The biological activity of indole derivatives is governed by a complex interplay of steric, electronic, and hydrophobic properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to decipher these relationships and build predictive models for designing new, more potent compounds. neliti.com

Steric Effects: The size and shape of substituents are critical determinants of biological activity. nih.gov Steric parameters, such as molecular refractivity (MR), often show a high correlation with the biological activity of indole derivatives. nih.gov For instance, in the development of antimycobacterial compounds, the stereochemistry at the C-3 position was found to be crucial; one stereoisomer might fit perfectly into a target's binding pocket, while another could cause a steric clash, leading to reduced activity. mdpi.com The bulk of a bromine atom at the C-2 position can influence how a molecule orients itself within a binding site.

The following table summarizes the influence of substitutions at various positions on the indole scaffold, as discussed in the research.

PositionType of Substitution/FeatureObserved Effect on Biological Activity
C-2 Carbonyl group (Oxindole)Increased cytotoxicity in cancer cells. mdpi.com
C-3 Spiro-ringEnhanced antiproliferative activity. mdpi.com
C-4 Thiophene groupPotential activity against osteoporosis. researchgate.net
C-5 Methoxy groupEnhanced lipophilicity and π-electron distribution. mdpi.com
C-6 Linkage to another indole (6-6')Optimal for adopting a compact shape for binding. nih.gov
N-1 N-alkoxy groupsIncreased anti-proliferative efficacy. nih.gov

Mechanisms of Biological Activity at a Molecular Level (General Indole Derivatives Context)

Indole derivatives exert their diverse biological effects by interacting with a multitude of cellular components and disrupting pathological processes at the molecular level. Their structural versatility allows them to bind to various enzymes, receptors, and even nucleic acids, thereby modulating key signaling pathways and gene expression. tandfonline.comresearchgate.net

Interaction with Molecular Targets and Pathways

The indole nucleus serves as a scaffold for designing molecules that can target essential cellular machinery, making it a valuable tool in combating diseases like cancer. nih.gov

Protein Kinases: Many indole derivatives are designed as protein kinase inhibitors. mdpi.com Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including cell growth, differentiation, and apoptosis. mdpi.com Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov

Tubulin: The vinca (B1221190) alkaloids, which are indole-containing natural products, are well-known for their ability to inhibit tubulin polymerization. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death in cancerous cells. mdpi.comnih.gov

Enzymes and Receptors: Indole derivatives can mimic the structure of peptides and bind reversibly to various enzymes. chula.ac.thresearchgate.net For example, Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov Other derivatives have been designed to target specific receptors in the central nervous system or act as allosteric modulators of G-protein-coupled receptors. tandfonline.comnih.gov

Signaling Pathways: Research has identified novel indole derivatives that can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.gov By interfering with these signaling cascades, these compounds can exert potent anti-inflammatory effects. nih.gov

Influence on Cell Signaling and Gene Expression

The interaction of indole derivatives with their molecular targets triggers downstream effects that alter cell signaling and ultimately change patterns of gene expression.

Indole itself has been identified as an extracellular signal molecule in bacteria, capable of influencing the expression of a wide array of genes. nih.gov In Vibrio cholerae, indole can activate genes involved in polysaccharide production, which is essential for biofilm formation, and also affects genes related to motility and iron utilization. nih.gov In a broader context, indole derivatives can influence signaling in mammalian cells. For instance, an indole derivative known as IDC16 was found to modify alternative splicing in human immunodeficiency virus type I (HIV-1) and increase the relative number of unspliced viral genomes in transfected cells. nih.gov This demonstrates a direct influence on RNA processing.

The binding of indole-based drugs to their targets, such as protein kinases, can block signaling cascades that promote cell proliferation and survival. mdpi.com This can lead to cell cycle arrest, for example at the G2/M phase, and the induction of apoptosis (programmed cell death). mdpi.com

Role of Reactive Intermediates in Biological Effects

The metabolism and chemical reactivity of indole derivatives can lead to the formation of reactive intermediates that contribute to their biological effects. The indole nucleus can undergo oxidation, and its reactivity is controlled by factors such as its oxidation potential and the presence of an N-H bond. tandfonline.com

Some studies have explored the formation of reactive species from indole derivatives. For example, substitutions at the indole nitrogen with N-alkoxy groups were designed to inhibit dehydration and the formation of a reactive indolenine intermediate, which in turn increased the antiproliferative efficacy of the compounds. nih.gov This suggests that in some cases, preventing the formation of reactive species can enhance a desired therapeutic effect, while in other contexts, the generation of such species might be part of the mechanism of action.

Research into Specific Biological Activities of Indole Derivatives

The indole scaffold is a prominent feature in numerous pharmacologically active compounds, making its derivatives a significant area of research. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these derivatives with their biological activity, are crucial for developing new therapeutic agents. By systematically modifying the indole core, researchers can identify key structural features responsible for desired biological effects.

Antiviral Research (e.g., HIV-1 Integrase Inhibition)

The indole nucleus is a key structural component in the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on indole derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication that has no equivalent in human cells, making it an attractive drug target. nih.gov

SAR studies have revealed that the introduction of electron-withdrawing groups, such as a nitro moiety, at specific positions on the indole ring can be beneficial for antiviral activity. nih.gov These modifications can enhance the molecule's ability to bind to the integrase enzyme. HIV-1 integrase functions by coordinating two divalent metal ions, and inhibitors often work by blocking this metal ion-binding capacity. dovepress.com Beyond integrase, indole-based compounds have also been investigated as HIV-1 fusion inhibitors. Studies on bis-indole derivatives found that the linkage between the indole rings (e.g., 6–6′ vs. 5–5′) significantly impacts the molecule's shape and its ability to bind to the hydrophobic pocket of the gp41 protein, thereby preventing viral entry into host cells. nih.gov

Anticancer Research (Targeting Kinases, Tubulin, Topoisomerase, Apoptosis, Aromatase)

Indole derivatives have demonstrated a broad spectrum of anticancer activities by targeting multiple cellular mechanisms essential for tumor growth and survival.

Kinase Inhibition : Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a common feature in many cancers. Indole-2-carboxamide derivatives have been designed and evaluated as inhibitors of several oncogenic kinases. nih.gov For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC₅₀ values in the nanomolar range. nih.gov Compound Va (see table below) demonstrated stronger inhibitory activity against EGFR than the reference drug erlotinib. nih.gov

CompoundR1R2XEGFR IC₅₀ (nM)BRAFV600E IC₅₀ (nM)
Va HClNH71 ± 0677 ± 04
Ve HBrNH78 ± 0586 ± 05
Vf HINH85 ± 0894 ± 06
Vg CH₃ClNH93 ± 07101 ± 09
Vh CH₃BrNH102 ± 09107 ± 08
Erlotinib ---80 ± 0560 ± 03

Data sourced from nih.gov

Tubulin Inhibition : Microtubules, composed of tubulin protein, are essential for cell division, making them a key target for anticancer drugs. Indole derivatives have been developed as tubulin polymerization inhibitors, often designed as analogues of natural products like Combretastatin A-4 (CA-4). nih.gov These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Topoisomerase Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. researchgate.net A novel series of indenoindole derivatives has been identified as potent inhibitors of topoisomerase II. nih.gov These compounds act by intercalating into DNA and stabilizing the topoisomerase II-DNA covalent complex, which stimulates DNA cleavage and ultimately leads to cancer cell death. nih.gov Several of these derivatives showed significant cytotoxic activity against human leukemia cells, with IC₅₀ values in the 50 nM range. nih.gov

Apoptosis Induction : In addition to their primary mechanisms of action, many anticancer indole derivatives induce apoptosis, or programmed cell death. The indenoindole derivatives that inhibit topoisomerase II also arrest cells in the G2/M phase of the cell cycle and promote apoptosis, as evidenced by the appearance of internucleosomal DNA cleavage. nih.gov

Aromatase Inhibition : Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated as dual inhibitors of tubulin and aromatase. nih.gov Several of these compounds displayed potent aromatase inhibitory activities, with the ester derivative 3k being the strongest inhibitor with an IC₅₀ of 18 nM. nih.gov

CompoundSubstituent (X₄)Aromatase IC₅₀ (µM)
3a H1.8
3e 4-Br4.0
3h 4-Cl1.8
3k 4-COOCH₃0.018
Letrozole -0.0021

Data sourced from nih.gov

Antimicrobial and Antibacterial Research

Indole and its derivatives are recognized for their diverse and potent antimicrobial properties. nih.gov Studies have shown that indole derivatives possess biofilm-inhibiting and antimicrobial activities against a variety of pathogenic microorganisms. nih.gov Halogenated indoles, such as 6-bromoindole (B116670), have demonstrated significant anti-inflammatory and antimicrobial activity. nih.govnih.gov The antimicrobial action of nitroaromatic compounds, a class that includes this compound, is often linked to their reduction within the microbial cell. encyclopedia.pub This process can produce toxic intermediates like nitroso and superoxide (B77818) species, which can then covalently bind to DNA, causing nuclear damage and leading to cell death. encyclopedia.pub

Advanced Methodologies in SAR Studies

Derivatization Strategies for Analog Synthesis and Potency Validation

The core of SAR studies involves the synthesis and biological evaluation of a series of structurally related compounds, or analogs, to determine how specific structural modifications affect their activity. For indole derivatives, this involves several common strategies:

Substitution on the Indole Ring : Different functional groups (e.g., halogens, alkyl groups, nitro groups) are introduced at various positions of the indole nucleus to probe their effect on binding and potency. For example, synthesizing a series of 5-nitroindole (B16589) derivatives with different substitutions at the N1 and C3 positions helped to establish a deeper understanding of the structure-activity relationship for binding to the c-Myc G-quadruplex, a potential anticancer target. semanticscholar.orgresearchgate.net

Modification of Side Chains : Altering the length, rigidity, and chemical nature of side chains attached to the indole core is a common strategy. This was demonstrated in the development of indenoindole derivatives, where modifying the substituent on a propynyl (B12738560) side chain was found to modulate the compounds' DNA binding and topoisomerase II inhibitory properties. nih.gov

Scaffold Modification : In some cases, the core indole structure itself is altered, or linked to other heterocyclic systems. The synthesis of pyrrolyl-indole hybrids was used to create dual-target agents for cancer therapy. nih.gov Similarly, exploring different linkage points in bis-indole compounds (e.g., 6–6′ vs. 5–5′) was crucial for optimizing their shape and activity as HIV fusion inhibitors. nih.gov

These synthetic strategies generate a library of analogs that are then subjected to biological testing to validate their potency and build a comprehensive SAR model.

In vitro Assays for Potency Measurement (e.g., IC50 values)

In vitro assays are fundamental tools in SAR studies, providing quantitative data on the biological activity of synthesized compounds in a controlled laboratory setting. A primary metric obtained from these assays is the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is a standard measure of a drug's potency; a lower IC₅₀ value indicates a more potent compound.

Throughout the research on indole derivatives, various in vitro assays are employed:

In anticancer research, assays measure the inhibition of specific enzymes like EGFR kinase, BRAFV600E, and aromatase, yielding IC₅₀ values that guide the selection of the most potent compounds. nih.govnih.gov

For antiviral research, assays can measure the inhibition of viral enzymes like HIV-1 integrase or the prevention of virus-cell fusion. nih.govnih.gov

The data generated from these assays, particularly the IC₅₀ values, are essential for correlating chemical structures with biological potency and for guiding the design of more effective therapeutic agents.

Advanced Research Applications of 2 Bromo 6 Nitro 1h Indole and Its Derivatives

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The presence of bromo and nitro substituents on the indole ring, as in 2-bromo-6-nitro-1H-indole, provides reactive handles for synthetic chemists to build more complex molecules. These functional groups can be selectively modified or used as coupling points in various chemical reactions, making the compound an important intermediate.

Derivatives of bromoindoles are widely used in the synthesis of pharmaceutical agents. For instance, 6-bromoindole (B116670) is a key starting material for preparing compounds with applications in pharmaceutical chemistry and organic synthesis. google.com Synthetic routes have been developed to produce derivatives like tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, a significant medical intermediate, through multi-step reactions including Friedel-Crafts reactions. google.com

The nitro group also plays a crucial role. Nitro-substituted indoles are precursors to aminoindoles, which are themselves important intermediates. The reduction of a nitro group to an amine provides a site for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery. For example, a one-pot synthesis has been developed for 2-substituted C6-nitroindoles from 2-halonitroanilines, which can then be converted to the corresponding aminoindoles. researchgate.net The electron-withdrawing nature of the nitro group can also be exploited to direct the regioselectivity of certain reactions on the indole ring.

In the agrochemical sector, indole derivatives are investigated for their potential as pesticides and herbicides. The specific substitution pattern of this compound can be tailored to interact with biological targets in pests or weeds. The synthesis of indole alkaloids with potential agrochemical significance has been demonstrated, highlighting the importance of functionalized indoles in developing new crop protection agents.

Table 1: Examples of Reactions Utilizing Substituted Indoles as Intermediates

Starting Material (Derivative)Reaction TypeProduct ClassPotential Application
6-BromoindoleFriedel-Crafts Reaction, Amidation, ReductionSubstituted Indole-3-ethylaminePharmaceutical Intermediate
2-HalonitroanilinesTandem Sonogashira coupling/heteroannulationC6-NitroindolesPharmaceutical/Agrochemical Precursor
4-Substituted IndolesDomino Friedel–Crafts/nitro-Michael reactionTricyclic Benzo[cd]indolesPrecursors to Ergot Alkaloids unibo.it

Development of Novel Organic Materials and Polymers

The field of materials science has seen a growing interest in organic compounds that possess unique electronic and optical properties. Indole and its derivatives are attractive building blocks for the synthesis of conducting polymers and other functional organic materials. The ability to polymerize indole monomers allows for the creation of materials with tunable properties such as conductivity, photoluminescence, and redox activity.

Polyindoles (PINs) are considered interesting materials because they combine the structural features of both polyphenylene and polypyrrole. While the polymerization efficiency and conductivity of unsubstituted polyindole can be lower than other conducting polymers, the properties can be significantly enhanced by introducing substituents onto the indole ring. The bromo and nitro groups in this compound would be expected to heavily influence the electronic properties of a resulting polymer. The electron-withdrawing nitro group, in particular, could lower the energy levels of the molecular orbitals, potentially leading to materials with different band gaps and conductivity profiles compared to unsubstituted polyindole.

Furthermore, the bromine atom can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the incorporation of the this compound unit into larger conjugated systems or polymer backbones, providing a method to precisely engineer the material's properties for specific applications in electronics, such as in sensors or organic light-emitting diodes (OLEDs).

Use in Basic Research for Understanding Reaction Mechanisms

Substituted indoles are frequently used as model substrates in basic research to elucidate the mechanisms of various chemical reactions. The predictable electronic effects of substituents allow chemists to probe how electron density influences reaction pathways, rates, and regioselectivity.

This compound is an excellent candidate for such studies due to its well-defined electronic characteristics. The C2 position is functionalized with a halogen, a common leaving group or coupling partner, while the C6 position on the benzene (B151609) ring portion carries a strong electron-withdrawing nitro group. This setup allows for the systematic study of:

Electrophilic Aromatic Substitution: Researchers can study how the powerful deactivating effect of the nitro group influences the traditional reactivity of the indole ring towards electrophiles, particularly at the C3 position.

Nucleophilic Aromatic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic attack, a reaction pathway not typically observed for unsubstituted indoles.

Transition-Metal Catalyzed Reactions: The C-Br bond at the C2 position is a prime site for cross-coupling reactions. Using this substrate, chemists can study the kinetics and mechanisms of various catalytic cycles, such as those involving palladium or copper catalysts. For example, studies on the Friedel-Crafts alkylation of indoles with nitroalkenes have been conducted using various metal catalysts to understand the reaction intermediates and catalytic cycles. acs.orgacs.org

By observing the outcomes of reactions with this compound and comparing them to other substituted indoles, a deeper understanding of fundamental reaction principles can be achieved. For instance, mechanistic studies on Brønsted acid-catalyzed hydroindolation have used various substituted indoles to propose plausible reaction pathways based on experimental outcomes. mdpi.com

Exploration in Optoelectronic and Nonlinear Optical Applications

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage, signal processing, and optical switching. The NLO response of a molecule is often related to its ability to be polarized by an electric field, a property that is enhanced in molecules with a strong dipole moment and extensive π-conjugation.

The structure of this compound possesses key features for potential NLO activity. The indole ring system is a π-electron-rich donor, while the nitro group is a powerful electron-acceptor. This "push-pull" electronic arrangement across the molecular framework can lead to a large change in dipole moment upon electronic excitation, which is a prerequisite for a high second-order NLO response (hyperpolarizability).

While specific NLO data for this compound is not widely published, studies on other substituted indoles support this potential. For example, research on Indole-7-carbaldehyde has shown that the presence of an acceptor group on the indole ring can lead to a good NLO response. The combination of a bromine atom and a nitro group could further enhance these properties. The bromine could be used as a synthetic handle to incorporate the indole unit into larger NLO-active chromophores, while the nitro group provides the essential electron-accepting character. This makes this compound a promising platform for the design and synthesis of new materials for optoelectronic and photonic applications.

Q & A

Q. What are optimized synthetic routes for 2-bromo-6-nitro-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For bromonitroindoles, regioselective nitration of bromo-substituted indoles under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is critical. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures purity . Optimizing stoichiometry of reagents (e.g., CuI catalysis in azide-alkyne cycloadditions) and solvent systems (e.g., PEG-400:DMF mixtures) can improve yields to ~50–60% .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and nitro/bromo-induced deshielding. For example, adjacent nitro groups cause upfield shifts in neighboring protons .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 257.0 for C₈H₄BrN₂O₂⁺) and isotopic patterns (²⁷Br/⁸¹Br ~1:1 ratio) .
  • 19F NMR (if fluorinated analogs are synthesized): Detects fluorine coupling (e.g., J = 21.4 Hz in fluorophenyl derivatives) .

Q. What crystallographic strategies are effective for resolving disorder in nitro/bromo-substituted indole crystals?

  • Methodological Answer : Use SHELXL (via OLEX2 interface) for refinement . Key steps:
  • Apply restraints to nitro-group thermal parameters to mitigate rotational disorder.
  • Use TWIN/BASF commands for twinned crystals. For example, refine high-resolution data (d < 0.8 Å) with R1 < 5% .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence bromine’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect activates the C-Br bond for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) predict enhanced electrophilicity at C2, with Hammett σₚ values ~0.78 for nitro groups. Validate via kinetic monitoring (e.g., GC-MS) of Pd-catalyzed reactions .

Q. What strategies reconcile contradictions in biological activity data for this compound analogs?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves (IC₅₀ comparisons).
  • Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement .
  • Statistical Analysis : Apply Benjamini-Hochberg correction for high-throughput screening false positives .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • Docking Studies : Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic hotspots. For example, C3/C7 positions show higher electron density in MEP plots .
  • MD Simulations : Simulate solvent-accessible surfaces (SAS) to prioritize reactive sites. Tools like AutoDock Vina or Schrödinger Suite are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.